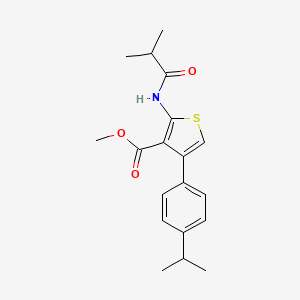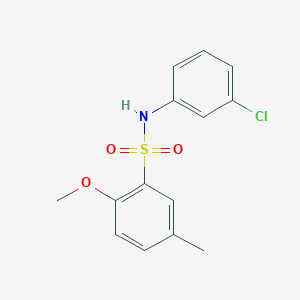
2-(1-naphthyloxy)-N-4-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions of naphthol derivatives. For instance, 1-(1-naphthyloxy)-2,3-epoxypropane, an intermediate in the synthesis of beta-blocker drugs propranolol and nadolol, was synthesized from 1-naphthol and epichlorohydrin using phase transfer catalysts .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the thermal decomposition of 1-methyl-1-(1-naphthyl)ethyl hydroperoxides to 2-(1-naphthyloxy)propenes has been investigated . Also, the reaction of 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis conditions was successfully applied to get 1-(1-naphthyloxy)-2,3-epoxypropane .Aplicaciones Científicas De Investigación
Micro(bio)robotics
The compound has potential applications in the field of micro(bio)robotics . These are motile microsystems constructed using physical, chemical, and biological components for operations with respect to definite applications . The design and fabrication of microbiorobots can benefit from the unique properties of the compound, enhancing their functionality in biomedical and environmental engineering applications.
Bacterial Cellulose Modification
In polymer science, the compound could be used to modify bacterial cellulose (BC), which has unique structural, physical, and chemical properties . The modification of BC materials and BC-based composites where BC is used as a substrate can lead to advancements in the development of new materials with enhanced properties.
Supramolecular Chemistry
The compound may find applications in supramolecular chemistry , particularly in the formation of supramolecular complexes with medicinal properties . These complexes can improve drug solubility, bioavailability, and biocompatibility, and reduce multidrug resistance and toxicity.
Ecosystem Research
The compound could be instrumental in ecosystem research, particularly in studies related to Ecosystem Services/Natural Capital (ES/NC). It may help in advancing the understanding of ecosystem functioning and its relationship with ES provision and NC .
Nuclear Fission Research
In nuclear science, the compound might be used in the study of fast proton-induced fission of uranium isotopes. It could play a role in the analysis of fission variables such as cross-sections, mass distributions, and prompt neutron emission .
Operations Research
Lastly, the compound could have applications in operations research (OR), aiding in decision-making fields by providing a comprehensive overview of OR applications in practice . This could span across various industries and sectors, optimizing processes and systems.
Propiedades
IUPAC Name |
2-naphthalen-1-yloxy-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(19-14-8-10-18-11-9-14)12-21-16-7-3-5-13-4-1-2-6-15(13)16/h1-11H,12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZVZHWGKLCDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)


![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)


![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)


